N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a complex organic compound identified by the CAS number 922009-97-0. This compound features a unique structure that integrates a pyrazolo[3,4-d]pyrimidine core with various functional groups, making it a subject of interest in medicinal chemistry. The molecular formula is , and its molecular weight is approximately 441.5 g/mol .
This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities. The presence of the fluorobenzyl group may enhance its pharmacological properties, potentially increasing metabolic stability and bioavailability. It is primarily utilized in research settings to explore its therapeutic potential against various diseases.
The synthesis of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide typically involves multiple steps:
These synthesis steps are carried out under controlled conditions to optimize yield and purity, ensuring that the compound is suitable for biological testing .
The molecular structure of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide can be represented as follows:
The structural representation can be visualized using SMILES notation: O=C(NCCn1ncc2c(=O)n(Cc3ccccc3F)cnc21)c1ccc2ccccc2c1 .
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide may undergo various chemical reactions relevant to its functionality:
These reactions are critical for understanding the compound's stability and reactivity in biological systems .
The physical and chemical properties of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide include:
These properties are essential for determining its behavior in biological systems and suitability for various applications in medicinal chemistry .
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide has potential applications in scientific research:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: